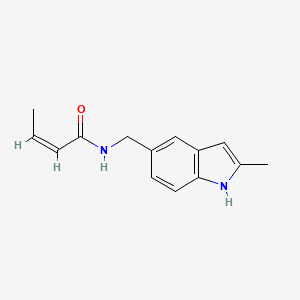

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-[(2-methyl-1H-indol-5-yl)methyl]but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-3-4-14(17)15-9-11-5-6-13-12(8-11)7-10(2)16-13/h3-8,16H,9H2,1-2H3,(H,15,17)/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAQSDYSLCTIKQ-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCC1=CC2=C(C=C1)NC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)NCC1=CC2=C(C=C1)NC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-methyl-1H-indole and but-2-enamide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow reactors.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide: The compound itself.

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamine: A similar compound with a slight structural variation.

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enol: Another related compound with different functional groups.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their significant biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: (Z)-N-[(2-methyl-1H-indol-5-yl)methyl]but-2-enamide

- Molecular Formula: C14H16N2O

- CAS Number: 852136-91-5

Indole derivatives, including this compound, have gained attention in medicinal chemistry due to their diverse pharmacological profiles. These compounds often exhibit varied biological activities such as anticancer, antimicrobial, and anti-inflammatory effects.

Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. The compound has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Screening

A screening of a library of indole derivatives identified several compounds with promising antimicrobial properties. For instance, derivatives with halogen substitutions showed enhanced activity against MRSA, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for some analogues .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound ID | Activity Against MRSA | MIC (µg/mL) | Cytotoxicity |

|---|---|---|---|

| 26 | Yes | ≤ 0.25 | Low |

| 32 | Yes | ≤ 0.25 | Low |

| Control | No | - | High |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Research indicates that indole derivatives can inhibit key pathways involved in cancer progression.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific molecular targets such as enzymes and receptors associated with tumor growth. For example, indole derivatives have been studied for their ability to inhibit epidermal growth factor receptor (EGFR) pathways, which play a crucial role in various cancers .

Research Findings

In vitro studies have demonstrated that certain indole derivatives can induce apoptosis in cancer cell lines at low concentrations. For example, some compounds exhibited IC50 values ranging from 1.32 µM to 5 nM against various cancer cell lines .

Table 2: Anticancer Activity Data

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | A549 | 0.77 | EGFR inhibition |

| B | HT-29 | 1.13 | EGFR inhibition |

| C | MiaPaCa2 | 1.32 | Apoptosis induction |

Q & A

Q. What biophysical techniques elucidate binding kinetics with putative targets like 5-HT receptors?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify Kd (nM range) and stoichiometry. For slow kinetics, stopped-flow fluorescence or radioligand competition assays (Kon/Koff) are optimal .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Parameters | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 10.2 (s, NH indole), δ 6.8–7.3 (m, olefinic H) | |

| FT-IR | 1648 cm⁻¹ (C=O), 1545 cm⁻¹ (N–H bend) | |

| HRMS (ESI+) | [M+H]+ Calc.: 285.1471, Found: 285.1468 |

Q. Table 2. In Silico ADME Predictions vs. Experimental Data

| Parameter | Predicted (MetaSite) | Experimental (HLM) |

|---|---|---|

| t1/2 (min) | 22 | 18 ± 3 |

| CYP3A4 CLint | 35 µL/min/mg | 29 µL/min/mg |

| PPB (%) | 89 | 92 ± 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.